Sigma Receptor Subtype Selectivity: 2-Pyridyl Position Favors σ2 Over σ1
1-(2-Pyridin-2-ylpropyl)piperazine belongs to the 2-pyridylpiperazine class, which Stavitskaya et al. (2010) identified as favoring σ2 receptor recognition over σ1 [1]. The SAR study evaluated pyridylpiperazines with varying nitrogen positions and chain lengths, concluding that 2-pyridyl substitution consistently shifts selectivity toward σ2, whereas 3-pyridyl and 4-pyridyl isomers favor σ1 receptors [1]. While direct Ki values for the exact compound are not publicly reported in peer-reviewed literature, the class-level selectivity pattern is established and reproducible across the 2-pyridylpiperazine series.
| Evidence Dimension | Sigma receptor subtype selectivity |
|---|---|
| Target Compound Data | 2-Pyridylpiperazine class: favors σ2 over σ1 |
| Comparator Or Baseline | 3-Pyridylpiperazine and 4-Pyridylpiperazine classes: favor σ1 receptors |
| Quantified Difference | Qualitative subtype preference (σ2 vs σ1) based on pyridyl nitrogen position |
| Conditions | Sigma receptor binding affinity assay; ligand series with varying pyridyl nitrogen positions and N-alkyl chain lengths |
Why This Matters
For sigma-2 receptor-targeted research programs, 2-pyridyl-substituted piperazines provide the appropriate receptor engagement profile; 3- or 4-pyridyl analogs cannot serve as substitutes without altering the intended sigma receptor subtype interaction.
- [1] Stavitskaya L, Seminerio MJ, Matthews-Tsourounis MM, Matsumoto RR, Coop A. The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Bioorg Med Chem Lett. 2010;20(8):2564-2565. View Source
